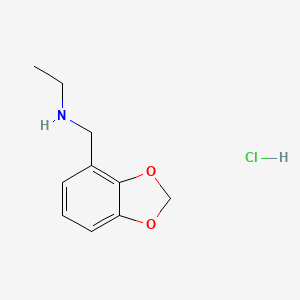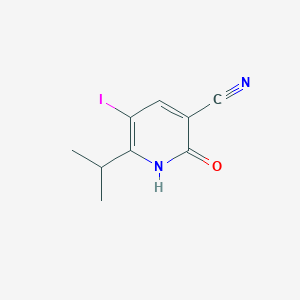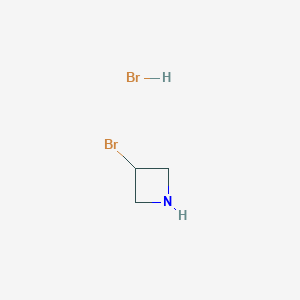
3-Bromoazetidine hydrobromide
描述
3-Bromoazetidine hydrobromide is a four-membered nitrogen-containing heterocyclic compound. It is a derivative of azetidine, which is known for its significant ring strain and unique reactivity. The presence of a bromine atom at the third position of the azetidine ring enhances its chemical reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
作用机制
Target of Action
3-Bromoazetidine hydrobromide is a small-membered azaheterocyclic α- and β-amino acid derivative Azetidines, in general, are known for their aptness as amino acid surrogates and their potential in peptidomimetic and nucleic acid chemistry .
Mode of Action
The mode of action of this compound involves its interaction with its targets through its bromo-substituted carbon center, which is a useful moiety for functionalization . This allows the compound to interact with various targets, leading to changes in their function.
Biochemical Pathways
Azetidines are known to be involved in various catalytic processes including henry, suzuki, sonogashira, and michael additions . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .
Pharmacokinetics
The pharmacokinetics of a drug molecule is an important aspect of its bioavailability .
Result of Action
The compound’s bromo-substituted carbon center allows it to interact with various targets, potentially leading to changes in cellular function .
生化分析
Biochemical Properties
3-Bromoazetidine hydrobromide plays a significant role in biochemical reactions, particularly in the synthesis of quinolone derivatives. It is used as a key intermediate in the aromatic amination of fluoroquinolones, which are known for their antibacterial activity . The compound interacts with various enzymes and proteins during these reactions, facilitating the formation of complex molecules. For instance, it can interact with enzymes involved in the catalytic processes, such as palladium-catalyzed cross-coupling reactions .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to interact with cellular proteins, leading to changes in their activity and function. For example, it can modulate the activity of enzymes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, this compound can impact gene expression by binding to specific DNA sequences or interacting with transcription factors .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition or activation of enzymes. The compound can bind to the active sites of enzymes, either blocking their activity or enhancing their catalytic efficiency . This binding interaction can lead to changes in the conformation of the enzyme, affecting its function. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and enzyme activity . Toxic or adverse effects have been observed at high doses, including cellular toxicity and disruption of normal cellular processes . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates . These intermediates can further interact with other biomolecules, affecting metabolic flux and altering metabolite levels within cells . The compound’s involvement in these pathways underscores its potential impact on cellular metabolism and biochemical reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments . Additionally, binding proteins can interact with this compound, influencing its localization and distribution within cells . These interactions play a crucial role in determining the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromoazetidine hydrobromide typically involves the bromination of azetidine. One common method includes the amination, bromination, and base-induced cyclization of alkyl 2-(bromomethyl)acrylates. The aziridines formed as intermediates can be thermally isomerized to yield 3-bromoazetidine derivatives .
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 3-Bromoazetidine hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as cyanide, thiocyanate, azide, and phenoxide, leading to the formation of 3-substituted azetidine derivatives.
Ring-Opening Reactions: Due to the ring strain, 3-bromoazetidine can undergo ring-opening reactions under appropriate conditions, forming linear or branched products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like potassium cyanide, potassium thiocyanate, sodium azide, and potassium phenoxide in solvents such as dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 60°C) are commonly used.
Ring-Opening Reactions: These reactions often require the presence of strong nucleophiles or bases and can be facilitated by heating or the use of catalysts.
Major Products:
Nucleophilic Substitution: The major products include 3-cyanoazetidine, 3-thiocyanoazetidine, 3-azidoazetidine, and 3-phenoxyazetidine.
Ring-Opening Reactions: The products vary depending on the specific reaction conditions and nucleophiles used.
科学研究应用
3-Bromoazetidine hydrobromide has a wide range of applications in scientific research:
相似化合物的比较
3-Chloroazetidine: Similar to 3-bromoazetidine but with a chlorine atom instead of bromine.
3-Fluoroazetidine: Contains a fluorine atom at the third position.
3-Iodoazetidine: Features an iodine atom at the third position.
Uniqueness: 3-Bromoazetidine hydrobromide is unique due to its balanced reactivity and stability. The bromine atom provides an optimal combination of reactivity and selectivity, making it a valuable intermediate in various synthetic applications .
属性
IUPAC Name |
3-bromoazetidine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrN.BrH/c4-3-1-5-2-3;/h3,5H,1-2H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAVPWMUBZKKCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678608 | |
| Record name | 3-Bromoazetidine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
229496-83-7 | |
| Record name | 3-Bromoazetidine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


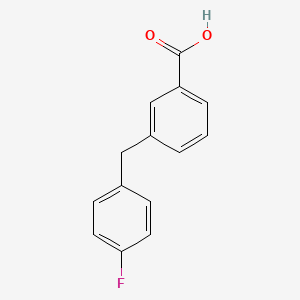
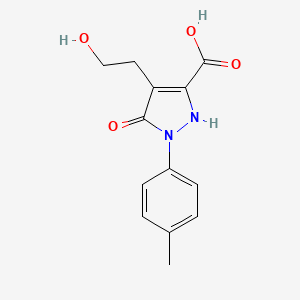
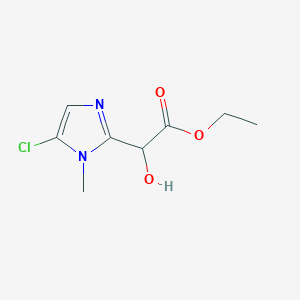
![5-(Dodecylsulfanyl)-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B1440013.png)
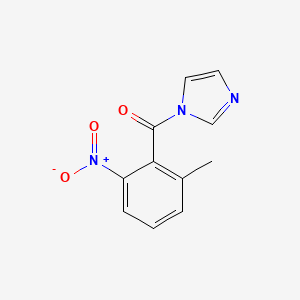
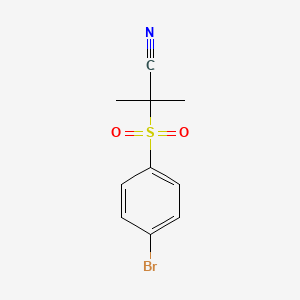
![4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one](/img/structure/B1440017.png)
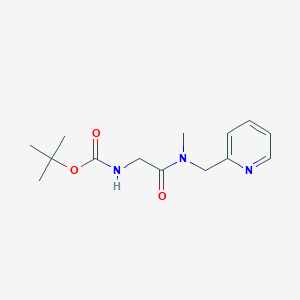

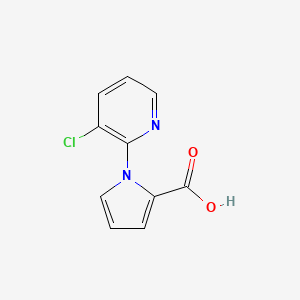
![5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethanamine](/img/structure/B1440022.png)
![4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B1440023.png)
